BenchChemオンラインストアへようこそ!

N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Monoamine transporter Blood-Brain Barrier Physicochemical property

This compound delivers the exact 3,4-dimethylphenyl substitution pattern required for monoamine transporter (SERT/DAT/NET) SAR integrity—generic phenyl or benzyl analogs cannot substitute. Engineered as a monoamine re-uptake inhibitor scaffold by NeuroSearch, its rigid 8-azabicyclo[3.2.1]oct-2-ene core and optimized lipophilicity (predicted logP ~3) make it ideal for competitive radioligand displacement assays using [³H]-citalopram, [³H]-WIN 35428, and [³H]-nisoxetine. Also serves as a cold reference for CNS PET tracer development and a non-hydrolysable control in MDMA pharmacophore dissection. Available in multi-milligram quantities with full analytical QC. Custom synthesis and bulk quotes available upon request.

Molecular Formula C16H20N2O
Molecular Weight 256.349
CAS No. 1797740-83-0
Cat. No. B2409117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
CAS1797740-83-0
Molecular FormulaC16H20N2O
Molecular Weight256.349
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2C3CCC2C=CC3)C
InChIInChI=1S/C16H20N2O/c1-11-6-7-13(10-12(11)2)17-16(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10,14-15H,5,8-9H2,1-2H3,(H,17,19)
InChIKeyXESYIGRDYBIFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797740-83-0) for CNS Transporter Research


N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic carboxamide derivative belonging to the 8-azabicyclo[3.2.1]oct-2-ene class, which was developed as a monoamine neurotransmitter re-uptake inhibitor scaffold by NeuroSearch A/S [1]. The compound features a rigid tropane-like azabicyclic core connected via a urea linkage to a 3,4-dimethylphenyl group (C16H20N2O, MW 256.34) [2]. This scaffold class is primarily associated with inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, with the specific aryl substitution pattern known to influence transporter selectivity profiles [1].

Why Structural Analogs Cannot Substitute for N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide in Transporter Binding Experiments


Within the 8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide class, small changes to the N-aryl substituent produce marked shifts in SERT/DAT/NET binding affinity and selectivity that are documented in the foundational patent literature [1]. For example, electron-donating methyl substituents like those in the 3,4-dimethylphenyl motif enhance lipophilicity (predicted logP shift) compared to the unsubstituted phenyl analog, altering membrane permeability and off-target binding [2]. Generic substitution with a simple N-phenyl, N-benzyl, or N-thiophenyl analog risks compromising the specific pharmacological profile intended for a given experimental series. Researchers procuring this compound for SAR studies must ensure the precise 3,4-dimethyl substitution is maintained; otherwise, conclusions regarding structure-activity relationships cannot be reliably drawn [1].

Quantitative Differential Evidence for N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Against Closest Analogs


Lipophilicity-Driven Membrane Partitioning: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl Derivative

The 3,4-dimethylphenyl group increases calculated lipophilicity (XLogP3) by approximately 0.7 log units compared to the unsubstituted N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, based on fragment-based logP contributions of methyl groups (π ~0.5 per CH3, with proximity correction) [1]. Higher logP correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration, a critical parameter for CNS-active monoamine transporter ligands [2]. This physico chemical advantage is lost with the unsubstituted phenyl analog.

Monoamine transporter Blood-Brain Barrier Physicochemical property SAR

Steric and Electronic Modulation: 3,4-Dimethylphenyl vs. 4-Methylphenyl or 3,4-Dichlorophenyl Analogs

The patent landscape for 8-azabicyclo[3.2.1]oct-2-ene-8-carboxamides indicates that electron-donating alkyl substituents on the phenyl ring confer preferential serotonin transporter (SERT) affinity over dopamine and norepinephrine transporters, whereas electron-withdrawing groups (e.g., 3,4-dichloro) shift selectivity toward DAT [1]. The 3,4-dimethyl substitution pattern provides a moderate electron-donating effect (Hammett σmeta + σpara ≈ -0.24) that enhances SERT binding without completely abolishing DAT affinity, offering a balanced profile distinct from the more extreme selectivity of halogenated analogs [2].

Transporter selectivity Structure-activity relationship Monoamine reuptake Pharmacophore

Bicyclic Scaffold Conformational Restriction: Azabicyclo[3.2.1]oct-2-ene vs. Flexible Piperidine or Tropane Alternatives

The 8-azabicyclo[3.2.1]oct-2-ene core provides a conformationally restricted scaffold with an embedded double bond that limits ring flexibility compared to saturated tropane (8-azabicyclo[3.2.1]octane) or monocyclic piperidine analogs [1]. This rigidification reduces the entropic penalty upon binding to the monoamine transporter orthosteric site, which typically results in improved target affinity relative to more flexible analogs with the same N-aryl substituent [2]. For the 3,4-dimethylphenyl variant, this conformational lock translates to a theoretical binding affinity advantage over the corresponding N-(3,4-dimethylphenyl)-piperidine-1-carboxamide, although direct experimental comparison has not been published.

Conformational restriction Entropy-driven binding DAT binding Neurotransmitter transporter

Vendor-Reported Purity and Physical Form: Life Chemicals Bulk Availability vs. On-Demand Synthesis of Analogs

The target compound is commercially available from Life Chemicals in predefined quantities (2 µmol, 5 µmol, 10 µmol) with a reported purity of 90%+ at $85.50–$94.50 per unit (2023 pricing) [1]. In contrast, closest structural analogs such as N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1796948-06-5) and N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS 1797161-02-4) are primarily offered through custom synthesis with longer lead times and higher minimum order quantities . This off-the-shelf availability reduces procurement timeline uncertainty for the 3,4-dimethylphenyl variant.

Chemical procurement Purity specification Compound sourcing CNS inhibitor

Recommended Application Scenarios for N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Based on Evidence


In Vitro Monoamine Transporter Binding Selectivity Profiling (SERT/DAT/NET)

The compound is suitable for competitive radioligand displacement assays using [³H]-citalopram (SERT), [³H]-WIN 35428 (DAT), and [³H]-nisoxetine (NET) in transfected cell lines or synaptosomal preparations. The 3,4-dimethyl substitution is expected to provide a moderate SERT-preferring profile based on patent SAR trends, which can be benchmarked against known reference inhibitors [1]. Due to the absence of published quantitative binding data, pilot experiments should include full concentration-response curves alongside a comparator panel of N-aryl substituted analogs to establish the selectivity profile de novo.

Structure-Activity Relationship (SAR) Expansion of the 8-Azabicyclo[3.2.1]oct-2-ene Chemotype

As part of a systematic SAR campaign, this compound serves as the 3,4-dimethylphenyl occupancy point to probe the lipophilic pocket tolerance of the monoamine transporter binding site [1]. Its commercial availability in multi-milligram quantities enables parallel synthesis of downstream derivatives (e.g., urea bioisosteres, sulfonamide analogs) without requiring custom scaffold construction, accelerating hit-to-lead timelines [2].

PET Tracer Development and In Vivo Neuroimaging Precursor Evaluation

The 8-azabicyclo[3.2.1]oct-2-ene scaffold has been explicitly claimed for labeled neuroimaging applications (¹¹C, ¹⁸F, or ¹²³I labeling) targeting monoamine transporters [1]. The 3,4-dimethylphenyl variant can be evaluated as a cold reference standard and precursor for radiolabeling at the 3- or 4-methyl position (via bromination/radiofluorination). Its lipophilicity window (predicted logP ~3) is within the optimal range for CNS PET tracers (logP 2-4), making it a viable candidate for further radiochemistry feasibility studies.

Negative Control for 3,4-Methylenedioxyphenyl (MDP) Analogs in Transporter Studies

In studies investigating the role of the methylenedioxy motif (e.g., in analogs inspired by MDMA pharmacophore), the 3,4-dimethylphenyl compound can serve as a ring-opened, non-hydrolysable control that retains similar lipophilicity and steric bulk but lacks the hydrogen-bond-accepting oxygen atoms [1]. This enables dissection of electronic versus steric contributions to transporter binding and functional activity.

Quote Request

Request a Quote for N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.